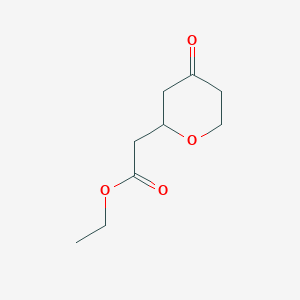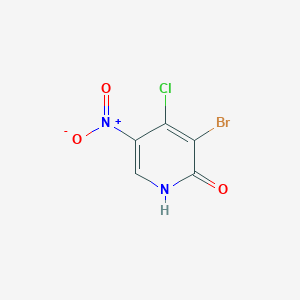
2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridinone ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The pyridinone ring can be oxidized to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone would depend on its specific application. Generally, it could interact with biological molecules through its functional groups, affecting molecular targets and pathways involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyridine
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyrimidinone
Uniqueness
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
850180-81-3 |
|---|---|
分子式 |
C5H2BrClN2O3 |
分子量 |
253.44 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-4(7)2(9(11)12)1-8-5(3)10/h1H,(H,8,10) |
InChI 键 |
OSXUCEKFUVEIOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=O)N1)Br)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


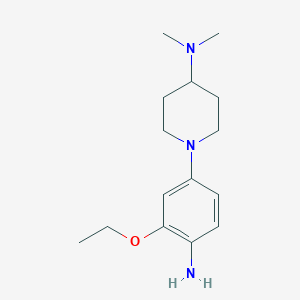
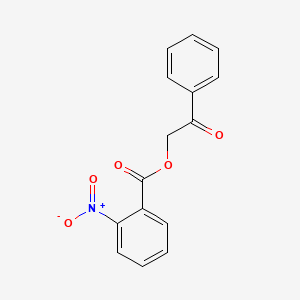
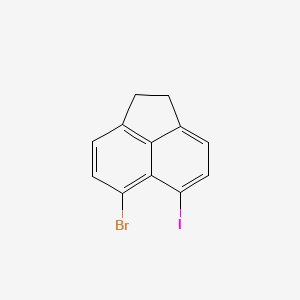
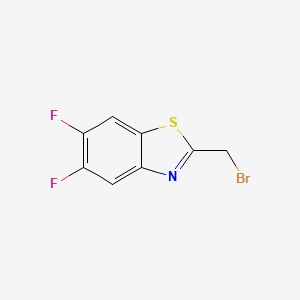
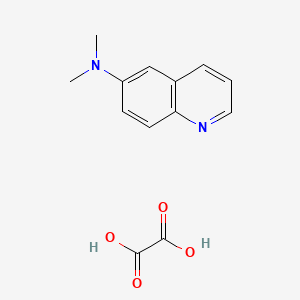
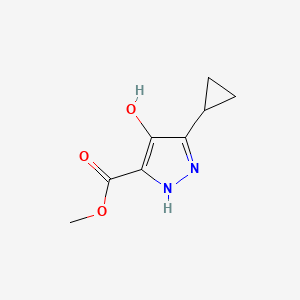
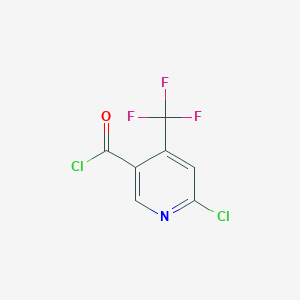
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
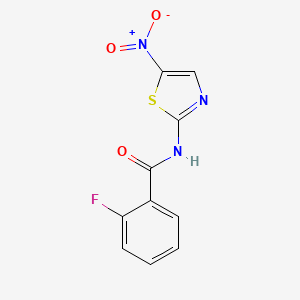
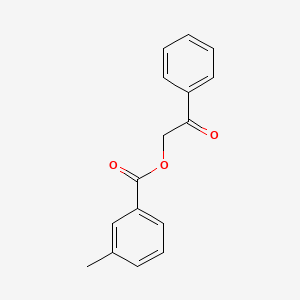
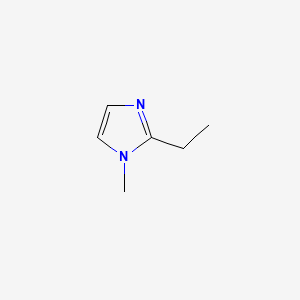
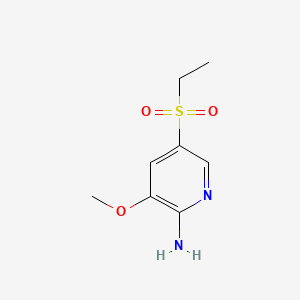
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
